molecular formula C22H25F2N7O2 B10927869 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanamide

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanamide

Cat. No.: B10927869
M. Wt: 457.5 g/mol
InChI Key: HVKQIONWVGVURV-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Preparation Methods

The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE typically involves multiple steps, starting from preformed pyrazole or pyridine derivativesIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE has significant applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting TRKs, which are implicated in various cancers.

    Medicine: Potential therapeutic agent for treating cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by inhibiting tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are crucial for cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can prevent the continuous activation of these pathways, thereby inhibiting cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic benefits.

Properties

Molecular Formula

C22H25F2N7O2

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide

InChI

InChI=1S/C22H25F2N7O2/c1-5-7-31-13(3)19-16(20(23)24)10-18(33)30(22(19)28-31)8-6-17(32)26-14-9-15-12(2)27-29(4)21(15)25-11-14/h9-11,20H,5-8H2,1-4H3,(H,26,32)

InChI Key

HVKQIONWVGVURV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC4=C(N=C3)N(N=C4C)C)C(F)F)C

Origin of Product

United States

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